Ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate
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Overview
Description
Ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate is a highly specialized chemical compound, known for its complex structure and significant potential in various scientific and industrial applications. This compound is characterized by the presence of multiple halogen substituents, an azole ring, and an ester functional group, making it a versatile candidate for numerous chemical transformations and research explorations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation: The initial step involves the chlorination of the benzene ring to introduce the dichloro substituents. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of Triazole Ring: The synthesis of the 1H-1,2,3,4-tetraazole ring typically involves a cyclization reaction, which can be facilitated by azide-alkyne cycloaddition under controlled conditions.
Esterification: The final step includes the esterification of the phenoxyacetic acid derivative to form the ethyl ester, using reagents like ethanol and sulfuric acid as a catalyst.
Industrial Production Methods: In an industrial setting, the preparation of Ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate may involve automated processes, high-efficiency continuous flow reactors, and the use of specialized catalysts to improve yields and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aromatic rings, using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the azole ring can be performed using hydrogenation techniques or reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Catalysts: Sulfuric acid, palladium on carbon.
Major Products Formed: The major products formed from these reactions include oxidized aromatic derivatives, reduced azole compounds, and various substituted phenoxyacetate esters.
Scientific Research Applications
Ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate has found applications in multiple fields, such as:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Researchers have explored its potential as a biochemical probe due to its unique structural features.
Medicine: Investigations are underway to assess its potential as a pharmaceutical intermediate, especially in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the manufacturing of specialty chemicals and as an additive in certain polymer formulations to enhance their properties.
Mechanism of Action
The exact mechanism of action of Ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate varies depending on its application. Generally, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl and dichloro groups can enhance its binding affinity and specificity, while the azole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Ethyl 2-(2,4-dichlorophenoxy)acetate: Lacks the triazole and trifluoromethyl groups, resulting in different reactivity and applications.
Ethyl 2-(2,4-dichloro-5-(5-phenyl-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate:
Methyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate: The methyl ester variant, differing in solubility and other physical properties.
Conclusion
This compound is a compound of considerable interest in the scientific community due to its multifaceted reactivity, diverse applications, and unique structural characteristics. Its continued exploration promises to uncover new insights and innovations across various fields.
Properties
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[5-[3-(trifluoromethyl)phenyl]tetrazol-1-yl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F3N4O3/c1-2-29-16(28)9-30-15-8-14(12(19)7-13(15)20)27-17(24-25-26-27)10-4-3-5-11(6-10)18(21,22)23/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZOLNFOTICGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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